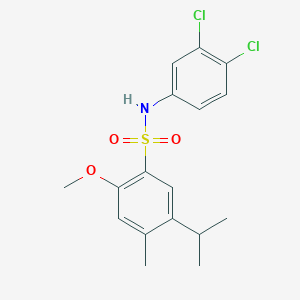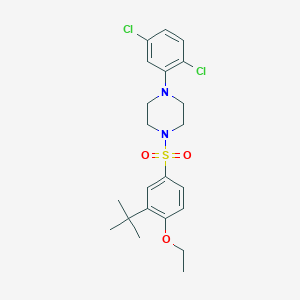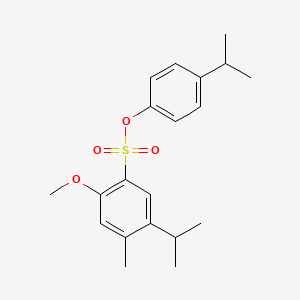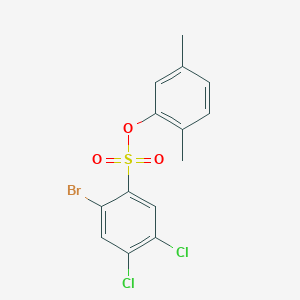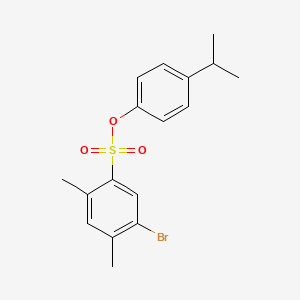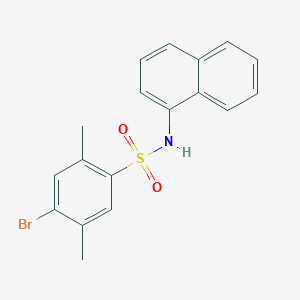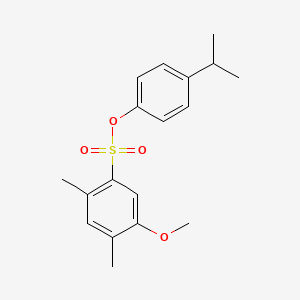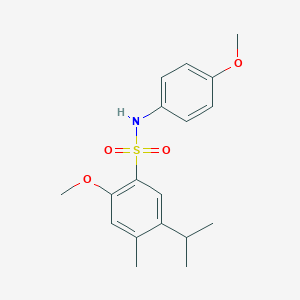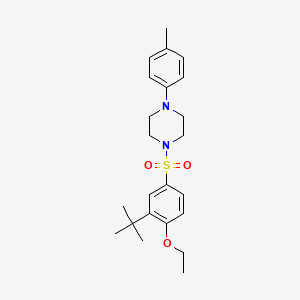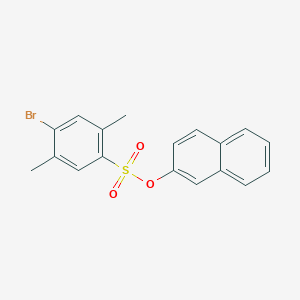
Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that it can improve cognitive function and memory in animal models. However, the exact biochemical and physiological effects of this compound are not fully understood and require further research.
实验室实验的优点和局限性
The advantages of using Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate in lab experiments include its high purity, stability, and unique structure. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
未来方向
There are several future directions for research on Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate. These include:
1. Developing new drugs based on the structure and mechanism of action of this compound.
2. Investigating the potential use of this compound in the treatment of neurodegenerative diseases.
3. Studying the effects of this compound on different types of enzymes and their potential applications in various fields.
4. Developing new materials with specific properties using this compound as a starting material.
5. Investigating the potential use of this compound in the development of new catalysts for organic reactions.
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions require further research to fully understand its potential applications.
合成方法
The synthesis of Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate involves the reaction of 2-naphthol with 4-bromo-2,5-dimethylbenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, and the product is purified through recrystallization. This method yields a high purity product, making it suitable for various applications in the scientific field.
科学研究应用
Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate has potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound can be used to develop new drugs due to its unique structure and mechanism of action. In organic synthesis, it can be used as a reagent for various reactions, including Suzuki coupling and Buchwald-Hartwig coupling. In material science, it can be used to develop new materials with specific properties.
属性
IUPAC Name |
naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3S/c1-12-10-18(13(2)9-17(12)19)23(20,21)22-16-8-7-14-5-3-4-6-15(14)11-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOMRKFVDWFASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
